molecular formula C17H16NO3S3- B11682924 3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate

3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate

Cat. No.: B11682924
M. Wt: 378.5 g/mol
InChI Key: WPGRLPXLXZVETC-WJDWOHSUSA-M
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Description

3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE typically involves the condensation of naphtho[1,2-d][1,3]thiazole derivatives with appropriate sulfonate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2Z)-2-(3,3-DICYANOPROP-2-ENYLIDENE)NAPHTHO[1,2-D][1,3]THIAZOL-1(2H)-YL]PROPANE-1-SULFONATE
  • 3-[(2Z)-2-(2-ETHYL-3-(3-SULFOPROPYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-YL)-1-PROPENYLIDENE]NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]-1-PROPANESULFONATE

Uniqueness

3-[(2Z)-2-(2-SULFANYLIDENEPROPYLIDENE)-1H,2H-NAPHTHO[1,2-D][1,3]THIAZOL-1-YL]PROPANE-1-SULFONATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16NO3S3-

Molecular Weight

378.5 g/mol

IUPAC Name

3-[(2Z)-2-(2-sulfanylidenepropylidene)benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C17H17NO3S3/c1-12(22)11-16-18(9-4-10-24(19,20)21)17-14-6-3-2-5-13(14)7-8-15(17)23-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20,21)/p-1/b16-11-

InChI Key

WPGRLPXLXZVETC-WJDWOHSUSA-M

Isomeric SMILES

CC(=S)/C=C\1/N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-]

Canonical SMILES

CC(=S)C=C1N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-]

Origin of Product

United States

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